molecular formula C13H15NO5 B12367302 SCO-NHS carbonate

SCO-NHS carbonate

Cat. No.: B12367302
M. Wt: 265.26 g/mol
InChI Key: BOMZHYMHPWNPCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SCO-NHS carbonate can be synthesized through a series of chemical reactions involving the formation of an ester bond between succinimidyl carbonate and an appropriate alcohol. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

SCO-NHS carbonate primarily undergoes substitution reactions, where the succinimidyl group is replaced by another nucleophile. This makes it highly useful in bioconjugation and labeling applications .

Common Reagents and Conditions

The reactions involving this compound are typically carried out in phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2 to 8.5. The reactions are performed at room temperature or 4°C for 0.5 to 4 hours .

Major Products

The major products formed from reactions involving this compound are typically bioconjugates, where the compound is attached to a biomolecule such as a protein or peptide .

Mechanism of Action

SCO-NHS carbonate exerts its effects through the formation of a stable ester bond with primary amines. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The molecular targets of this compound are typically primary amines present on proteins and peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SCO-NHS carbonate is unique in its ability to form highly stable and specific ester bonds with primary amines, making it a valuable tool in click chemistry and bioconjugation applications. Its high reactivity and specificity set it apart from other similar compounds .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2

InChI Key

BOMZHYMHPWNPCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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